Isometheptene Maleate

Description

Properties

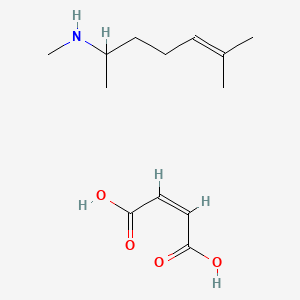

IUPAC Name |

(Z)-but-2-enedioic acid;N,6-dimethylhept-5-en-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N.C4H4O4/c1-8(2)6-5-7-9(3)10-4;5-3(6)1-2-4(7)8/h6,9-10H,5,7H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNTSDCLIDWKCPL-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)NC.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CCC=C(C)C)NC.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10857885 | |

| Record name | (2Z)-But-2-enedioic acid--N,6-dimethylhept-5-en-2-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51277-00-0 | |

| Record name | (2Z)-But-2-enedioic acid--N,6-dimethylhept-5-en-2-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Stereospecific Pharmacodynamics of Isometheptene: (R)-Selective Analgesia vs. (S)-Mediated Vasoconstriction

[1]

Executive Summary

Isometheptene (N,1,5-trimethyl-4-hexenylamine) has historically been administered as a racemic mixture (e.g., in Midrin®) for the treatment of tension and vascular headaches.[1][2][3] However, recent pharmacological dissection reveals a critical dichotomy in its enantiomeric activity. The (S)-enantiomer is the primary driver of peripheral vasoconstriction and hypertensive side effects via

Chemical Foundation & Stereochemistry

Isometheptene is a chiral aliphatic amine with a stereocenter at the C1 position (alpha to the secondary amine). The efficacy and safety profile of the drug are dictated by the absolute configuration at this center.

-

Chemical Name: N,1,5-trimethyl-4-hexenylamine

-

Chirality: The molecule exists as (R)-(-)-isometheptene and (S)-(+)-isometheptene.[1][4]

-

Structural Impact: The spatial arrangement of the methyl group at C1 influences binding affinity to the orthosteric site of G-protein coupled receptors (GPCRs), specifically differentiating between Adrenergic and Imidazoline families.

Visualization: Stereochemical Divergence

The following diagram illustrates the structural divergence and the resulting pharmacological pathways.

Figure 1: Mechanistic divergence of Isometheptene enantiomers. (S)-isomer drives adverse vascular events, while (R)-isomer targets central analgesic pathways.

Pharmacodynamics: The Mechanism of Action

The clinical utility of isolating (R)-isometheptene lies in its receptor selectivity.[1]

(S)-Isometheptene: The Vasopressor

The (S)-enantiomer acts as a mixed sympathomimetic .[4]

-

Direct Action: It acts as a potent agonist at post-synaptic

-adrenoceptors on vascular smooth muscle. This triggers the-

Activation of Phospholipase C (PLC).

-

Generation of

and Diacylglycerol (DAG). -

Release of intracellular

from the sarcoplasmic reticulum

-

-

Indirect Action: Like tyramine, it displaces norepinephrine (NE) from presynaptic vesicles.[5]

-

Result: Significant increases in diastolic blood pressure and heart rate in animal models [1][2].

-

(R)-Isometheptene: The I1 Agonist

The (R)-enantiomer lacks significant direct

-

Localization:

receptors are concentrated in the rostral ventrolateral medulla (RVLM) and dorsal horn of the spinal cord. -

Mechanism: Activation of

receptors inhibits sympathetic outflow and modulates nociceptive processing. -

Therapeutic Advantage: This pathway provides analgesia (relevant for tension headaches) without the peripheral vasoconstriction associated with triptans or (S)-isometheptene [3].

Comparative Activity Profile

| Parameter | (S)-Isometheptene | (R)-Isometheptene |

| Primary Target | Imidazoline | |

| Vasoconstriction | Potent (Direct + Indirect) | Negligible / Weak |

| Effect on BP | Increases (Pressor) | Neutral / Slight Decrease |

| Mechanism Type | Mixed Sympathomimetic | Central Neuromodulator |

| Clinical Risk | Hypertension, Stroke Risk | Low CV Risk |

Experimental Protocols

To validate these stereospecific effects, researchers must utilize rigorous separation and functional assay protocols.

Protocol: Chiral Resolution via HPLC

Because isometheptene is a secondary amine, it requires specific conditions to prevent peak tailing and ensure baseline resolution.

-

Column: Chiralpak AD-H (Amylose tris-(3,5-dimethylphenylcarbamate)) or equivalent.

-

Dimensions: 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase: n-Hexane : Isopropanol : Diethylamine (98 : 2 : 0.1 v/v/v).

-

Note: Diethylamine (DEA) is critical to mask residual silanol activity and ensure sharp peaks for the amine.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm (Isometheptene has weak UV absorbance; consider refractive index (RI) detection if concentration permits).

-

Validation: Inject the racemate to establish retention times (

). Typically, the (R)-isomer elutes first on amylose-based phases, but this must be confirmed with optical rotation polarimetry.

Protocol: Functional Vasoconstriction Assay (Ex Vivo)

This assay quantifies the "Pressor Liability" of the enantiomers.

Materials:

-

Male Wistar rat thoracic aorta rings (endothelium-denuded to isolate smooth muscle effect).

-

Krebs-Henseleit buffer (37°C, carbogenated).

-

Isometric force transducers.

Workflow:

-

Preparation: Mount 3mm aortic rings in organ baths under 2g resting tension.

-

Equilibration: Allow 60 min equilibration, washing every 15 min.

-

Viability Check: Challenge with KCl (60 mM) to confirm contractility. Wash until baseline returns.

-

Agonist Curve: Add cumulative concentrations (

to -

Antagonist Challenge: Incubate separate rings with Prazosin (0.1 µM, selective

blocker) for 30 min before agonist addition.

Data Analysis:

-

Plot Log[Concentration] vs. % Max Contraction (normalized to KCl response).

-

Result: (S)-isometheptene should display a sigmoidal dose-response curve with a lower

(higher potency) than (R)-isometheptene. Prazosin should right-shift the (S) curve significantly, confirming

Visualization: Experimental Workflow

Figure 2: Workflow for the isolation and pharmacological validation of isometheptene enantiomers.

Clinical Implications & Future Directions

The historical use of racemic isometheptene (Midrin) carried a burden of cardiovascular contraindications (e.g., uncontrolled hypertension, heart disease). The separation of the enantiomers presents a clear opportunity for drug repurposing:

-

TNX-201 (R-Isometheptene): Development programs (e.g., by Tonix Pharmaceuticals) have investigated the pure (R)-isomer as a non-opioid, non-triptan analgesic for daily tension-type headaches [4].

-

Safety Profile: By removing the (S)-isomer, the therapeutic window increases significantly, allowing for effective analgesia without the dose-limiting vasoconstriction.

Conclusion:

For researchers in drug development, isometheptene represents a classic case of "chiral switching." The (R)-enantiomer retains the desired central neural activity (

References

-

Villalón, C. M., et al. (2019). Effects of two isometheptene enantiomers in isolated human blood vessels and rat middle meningeal artery – potential antimigraine efficacy. The Journal of Headache and Pain. Link

-

Valdivia, L. F., et al. (2004). Pharmacological analysis of the increases in heart rate and diastolic blood pressure produced by (S)-isometheptene and (R)-isometheptene in pithed rats. Naunyn-Schmiedeberg's Archives of Pharmacology. Link

-

Daugherty, B. L., et al. (2015).[3] (R)-isometheptene (IMH) binds to the imidazoline-1 receptor and (S)-isometheptene increases blood pressure.[3] Headache: The Journal of Head and Face Pain. Link

-

Tonix Pharmaceuticals. (2023). Pipeline: TNX-201 for Tension-Type Headache.[3] Link

Sources

- 1. US20140212486A1 - Isometheptene isomer - Google Patents [patents.google.com]

- 2. Effects of two isometheptene enantiomers in isolated human blood vessels and rat middle meningeal artery - potential antimigraine efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tonixpharma.com [tonixpharma.com]

- 4. d-nb.info [d-nb.info]

- 5. Isometheptene | C9H19N | CID 22297 - PubChem [pubchem.ncbi.nlm.nih.gov]

In vitro sympathomimetic activity of Isometheptene Maleate

An In-Depth Technical Guide to the In Vitro Sympathomimetic Activity of Isometheptene Maleate

Foreword

Isometheptene is a sympathomimetic amine recognized for its vasoconstrictive properties, which has led to its application in the management of migraine and tension headaches.[1][2] Its clinical efficacy is attributed to a complex sympathomimetic mechanism of action that involves both direct and indirect interactions with the adrenergic system.[3] This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals aiming to elucidate the in vitro sympathomimetic activity of Isometheptene Maleate. We will move beyond a simple recitation of facts to a deeper exploration of the causality behind experimental design, providing field-proven insights into the methodologies required to characterize a compound with a multifaceted mechanism of action like Isometheptene. This document is structured to serve as a practical guide for designing and executing a rigorous in vitro pharmacology program.

Mechanistic Overview: The Dual-Action Hypothesis of Isometheptene

Isometheptene's sympathomimetic activity is not monolithic. Evidence suggests a dual mechanism:

-

Direct Adrenoceptor Agonism: Isometheptene is understood to directly bind to and activate adrenergic receptors (adrenoceptors), which are G-protein coupled receptors (GPCRs) crucial for regulating cardiovascular and smooth muscle tone.[1][4] Its vasoconstrictive effects strongly imply activity at α1-adrenoceptors, which couple to Gq/11 proteins, leading to an increase in intracellular calcium.[1][5] Activity at β-adrenoceptors, which typically couple to Gs to increase cyclic AMP (cAMP), has also been suggested.[3]

-

Indirect Sympathomimetic Action: A significant component of Isometheptene's activity is attributed to an indirect, "tyramine-like" effect.[3][6] This involves the compound being taken up into sympathetic nerve terminals and displacing endogenous catecholamines, such as norepinephrine, from storage vesicles. This released norepinephrine then acts on postsynaptic adrenoceptors to elicit a sympathomimetic response.

A thorough in vitro characterization must therefore dissect these two distinct, yet complementary, mechanisms.

Characterizing Direct Adrenoceptor Interactions

The first pillar of characterization is to define the direct binding and functional profile of Isometheptene at the nine human adrenoceptor subtypes (α1A, α1B, α1D, α2A, α2B, α2C, β1, β2, β3).

Receptor Binding Affinity Profile

-

Causality: Before assessing function, we must first determine if the compound physically interacts with the target receptors. Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a receptor.[5] By measuring the displacement of a high-affinity, subtype-selective radioligand, we can calculate the inhibition constant (Ki), which is an inverse measure of binding affinity. A lower Ki value signifies a higher binding affinity.[7]

| Receptor Subtype | Test Compound | Radioligand Used | Ki (nM) | Source Species |

| α1A | Isometheptene Maleate | [3H]-Prazosin | Not Reported | Human |

| Norepinephrine | [3H]-Prazosin | ~ 500 | Human | |

| α1B | Isometheptene Maleate | [3H]-Prazosin | Not Reported | Human |

| Norepinephrine | [3H]-Prazosin | ~ 400 | Human | |

| α1D | Isometheptene Maleate | [3H]-Prazosin | Not Reported | Human |

| Norepinephrine | [3H]-Prazosin | ~ 300 | Human | |

| β1 | Isometheptene Maleate | [3H]-CGP12177 | Not Reported | Human |

| Norepinephrine | [3H]-CGP12177 | ~ 1,100 | Human | |

| β2 | Isometheptene Maleate | [3H]-CGP12177 | Not Reported | Human |

| Norepinephrine | [3H]-CGP12177 | ~ 17,000 | Human |

-

Experimental Protocol: Radioligand Competition Binding Assay

-

Membrane Preparation:

-

Culture HEK293 or CHO cells stably expressing a single human adrenergic receptor subtype.

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) with a protease inhibitor cocktail.[8]

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

-

Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[9]

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, combine a fixed amount of membrane protein (e.g., 10-50 µg), a fixed concentration of a subtype-selective radioligand (e.g., [3H]-Prazosin for α1 receptors at its Kd concentration), and a range of concentrations of Isometheptene Maleate (e.g., 0.1 nM to 100 µM).

-

Define "total binding" wells (membranes + radioligand) and "non-specific binding" wells (membranes + radioligand + a high concentration of a non-labeled competing ligand, e.g., 10 µM phentolamine).

-

Incubate the plate at a set temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[9]

-

-

Signal Detection & Analysis:

-

Terminate the reaction by rapid vacuum filtration through a glass fiber filter mat, washing with ice-cold buffer to remove unbound radioligand.[9]

-

Measure the radioactivity trapped on the filters using a scintillation counter.

-

Calculate "specific binding" = Total binding - Non-specific binding.

-

Plot the percentage of specific binding against the log concentration of Isometheptene.

-

Fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

-

-

Functional Activity: Second Messenger Signaling

-

Causality: Binding does not equal activation. Functional assays are required to determine if Isometheptene is an agonist, antagonist, or inverse agonist at each receptor. This is achieved by measuring the downstream second messengers produced upon receptor activation. For α1-adrenoceptors (Gq-coupled), this is typically inositol triphosphate (IP3), which leads to calcium mobilization.[1][10] For β-adrenoceptors (Gs-coupled), this is cyclic AMP (cAMP).[11]

-

Data Presentation: Functional data is presented as potency (EC50, the concentration producing 50% of the maximal response) and efficacy (Emax, the maximal response relative to a full agonist).

| Receptor Subtype | Assay Type | Potency (EC50, nM) | Efficacy (Emax %) vs. Reference Agonist |

| α1A | IP3 Accumulation | Not Reported | Not Reported (vs. Phenylephrine) |

| β1 | cAMP Accumulation | Not Reported | Not Reported (vs. Isoproterenol) |

| β2 | cAMP Accumulation | Not Reported | Not Reported (vs. Isoproterenol) |

-

Experimental Protocol: HTRF-based cAMP Accumulation Assay (β-Adrenoceptors)

-

Cell Plating: Seed CHO or HEK293 cells expressing the target β-adrenoceptor subtype into a 384-well white plate and culture overnight.

-

Compound Addition: Remove culture medium and add assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. Add increasing concentrations of Isometheptene Maleate. For antagonist mode, co-incubate with a fixed concentration of a reference agonist (e.g., Isoproterenol).

-

Stimulation: Incubate for 30 minutes at room temperature.

-

Lysis and Detection: Add lysis buffer containing the HTRF detection reagents (a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog).[12][13]

-

Signal Reading: Incubate for 60 minutes in the dark, then read the plate on an HTRF-compatible reader. The signal is inversely proportional to the amount of cAMP produced.

-

Analysis: Plot the HTRF ratio against the log concentration of Isometheptene and fit to a four-parameter logistic equation to determine EC50 and Emax.[14]

-

-

Experimental Protocol: IP1 Accumulation Assay (α1-Adrenoceptors)

-

Rationale: Measuring IP3 directly is challenging due to its very short half-life. A more robust method is to measure its stable downstream metabolite, inositol monophosphate (IP1), in the presence of lithium chloride (LiCl), which blocks IP1 degradation.[6]

-

Cell Plating: As with the cAMP assay, seed cells expressing the target α1-adrenoceptor subtype in an appropriate plate.

-

Stimulation: Replace the medium with a stimulation buffer containing LiCl. Add increasing concentrations of Isometheptene Maleate.

-

Lysis and Detection: After incubation (e.g., 30-60 minutes), lyse the cells and detect IP1 accumulation using a commercially available kit, often based on HTRF or ELISA principles.[6][15]

-

Analysis: The data analysis is analogous to the cAMP assay to determine EC50 and Emax values.

-

Characterizing Indirect Sympathomimetic Activity

The indirect, tyramine-like action of Isometheptene requires a different set of assays that incorporate the machinery of the sympathetic nervous system, namely neuronal uptake and neurotransmitter release.

Isolated Tissue Bath Assays

-

Causality: An isolated tissue preparation with intact sympathetic innervation, such as the rat thoracic aorta, is an excellent system to differentiate between direct and indirect actions.[16][17] By comparing the contractile response to Isometheptene before and after depleting neuronal norepinephrine stores (with a drug like reserpine), the contribution of the indirect mechanism can be quantified. A significant reduction in the contractile response after reserpine treatment would confirm an indirect, norepinephrine-releasing action.[3]

-

Experimental Protocol: Isolated Rat Aorta Contraction Assay

-

Tissue Preparation:

-

Humanely euthanize a rat (e.g., Sprague-Dawley) and excise the thoracic aorta.

-

Place the aorta in cold, oxygenated physiological salt solution (PSS), such as Krebs-Henseleit buffer.

-

Carefully clean the aorta of adhering fat and connective tissue and cut it into 3-4 mm rings.[18]

-

-

Mounting:

-

Suspend the aortic rings between two L-shaped stainless steel hooks in an isolated tissue bath chamber containing PSS at 37°C and bubbled with 95% O2 / 5% CO2.[16]

-

Connect the upper hook to an isometric force transducer to record changes in tension.

-

-

Equilibration and Viability Check:

-

Allow the tissue to equilibrate for 60-90 minutes under a basal resting tension (e.g., 1.5-2.0 g).

-

Wash the tissue every 15-20 minutes with fresh PSS.

-

Check tissue viability by inducing a contraction with a high concentration of potassium chloride (KCl).

-

-

Experimental Procedure:

-

Obtain a cumulative concentration-response curve for a reference α1-agonist like phenylephrine.

-

After washout and re-equilibration, obtain a cumulative concentration-response curve for Isometheptene Maleate.

-

(Crucial Step for Indirect Action): In a separate set of tissues from a rat pre-treated with reserpine (which depletes catecholamine stores), repeat the concentration-response curve for Isometheptene.

-

-

Data Analysis:

-

Measure the maximal contraction and calculate the pD2 (-log EC50) for each compound.

-

A significant rightward shift and/or a reduction in the maximal response to Isometheptene in the reserpine-treated tissues compared to the untreated tissues provides strong evidence for an indirect sympathomimetic mechanism.[3]

-

-

Integrated View and Conclusion

References

-

PubChem. Isometheptene | C9H19N | CID 22297. National Center for Biotechnology Information. [Link]

- van der Aart, J., et al. (2021). Rethinking, reducing, and refining the classical oral tyramine challenge test of monoamine oxidase (MAO) inhibitors. CPT: Pharmacometrics & Systems Pharmacology.

- Villalón, C. M., & Centurión, D. (2007). Two methods of isolation of rat aortic smooth muscle cells with high yield. Nitric Oxide.

-

Assay Guidance Manual. IP-3/IP-1 Assays. National Center for Biotechnology Information. [Link]

- Inoue, A., et al. (2019). Illuminating G-Protein-Coupling Selectivity of GPCRs. Cell.

- Corbett, J. A. (2024). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Current Protocols.

-

ResearchGate. Calcium Flux Assay. CHO-K1 cells expressing CCR5 on their surface were... [Link]

- Li, Y., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports.

-

Frontiers in Pharmacology. Fingerprinting heterocellular β-adrenoceptor functional expression in the brain using agonist activity profiles. [Link]

-

Creative BioMart. cAMP Accumulation Assay. [Link]

-

ResearchGate. (PDF) Oral tyramine pressor test and the safety of MAO inhibitor drugs. [Link]

-

University of Pennsylvania. CALCIUM FLUX PROTOCOL. [Link]

- Lane, J. R., et al. (2021). Exploring the kinetic selectivity of drugs targeting the β1-adrenoceptor. bioRxiv.

- Gorvin, C. M. (2025). Measuring IP3 Generation in Real-Time Using a NanoBiT Luminescence Biosensor. Methods in Molecular Biology.

-

REPROCELL. From rat aorta to resistance arteries: measuring vascular contractility. [Link]

- Lenselink, E. B., et al. (2022). Specific Engineered G Protein Coupling to Histamine Receptors Revealed from Cellular Assay Experiments and Accelerated Molecular Dynamics Simulations.

- Meyer-Lehnert, H., & Schrier, R. W. (1988).

- Pioszak, A. A. (2021). A Native PAGE Assay for the Biochemical Characterization of G Protein Coupling to GPCRs. Bio-protocol.

-

Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

-

Creative Bioarray. IP3/IP1 Assay. [Link]

-

ResearchGate. Calcium influx assay in CHO-K1 cells. (A) Calcium influx assay measured... [Link]

-

Cleveland Clinic. Acetaminophen; Dichloralphenazone; Isometheptene capsules. [Link]

- Correll, K. A., et al. (2018).

- Rochais, F., et al. (2007). Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of Gs Protein to the Melatonin MT1 Receptor. Molecular Pharmacology.

- Medeiros, P. J., et al. (2015).

- Google Patents.

-

Shimadzu. Analysis of Histamine and Tyramine Using Prominence Amino Acid Analysis System. [Link]

- de Filippis, R., et al. (2021). Clinical perspective on antipsychotic receptor binding affinities.

-

JoVE. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. [Link]

- Tanimura, A., et al. (2019). Probes for manipulating and monitoring IP3. The Journal of Physiology.

- Gentry, P. R., et al. (2023). Fingerprinting heterocellular β-adrenoceptor functional expression in the brain using agonist activity profiles. Frontiers in Pharmacology.

- Li, Y., et al. (2024). A Molecularly Imprinted Fluorescence Sensor for the Simultaneous and Rapid Detection of Histamine and Tyramine in Cheese. Foods.

-

ResearchGate. (PDF) Specific Engineered G Protein Coupling to Histamine Receptors Revealed from Cellular Assay Experiments and Accelerated Molecular Dynamics Simulations. [Link]

-

ResearchGate. Study design of (A) competition radioligand binding assay to quantify β... [Link]

-

YouTube. Drug-Receptor Interactions: Affinity, Efficacy, CRCs & Antagonism. [Link]

- Onk, O. A., et al. (2016). Iloprost relaxes phenylephrine-precontracted rat aortic rings. International Journal of Clinical and Experimental Medicine.

Sources

- 1. Isometheptene | C9H19N | CID 22297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. β1 Adrenoceptor antagonistic effects of the supposedly selective β2 adrenoceptor antagonist ICI 118,551 on the positive inotropic effect of adrenaline in murine hearts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Two methods of isolation of rat aortic smooth muscle cells with high yield - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biophysics-reports.org [biophysics-reports.org]

- 5. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 6. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Clinical perspective on antipsychotic receptor binding affinities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Measuring IP3 Generation in Real-Time Using a NanoBiT Luminescence Biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 13. resources.revvity.com [resources.revvity.com]

- 14. Fingerprinting heterocellular β-adrenoceptor functional expression in the brain using agonist activity profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 16. reprocell.com [reprocell.com]

- 17. Induction of contraction in isolated rat aorta by cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. e-century.us [e-century.us]

Physicochemical Characterization of Isometheptene Maleate: A Technical Guide

Executive Summary

Isometheptene (N,6-dimethylhept-5-en-2-amine) has traditionally been marketed as the Mucate salt (e.g., in Midrin®) for the treatment of vascular headaches.[1] However, modern preformulation strategies increasingly favor the Maleate salt form, particularly of the purified (R)-enantiomer , due to superior crystallinity and defined thermal events that facilitate robust solid oral dosage form development.

This guide details the physicochemical properties of Isometheptene Maleate, specifically focusing on the (R)-enantiomer as described in recent pharmaceutical patent literature. It provides a technical roadmap for researchers to synthesize, characterize, and validate this salt form, contrasting it with the legacy Mucate salt where applicable.

Molecular Architecture

The transition from the mucate to the maleate salt represents a shift from a complex, often amorphous-prone counterion (galactaric acid) to a dicarboxylic acid (maleic acid) that promotes tight crystal lattice packing.

Chemical Identity[1][2]

-

Active Moiety: (R)-N,6-dimethylhept-5-en-2-amine[1]

-

Counterion: Maleic Acid ((Z)-butenedioic acid)[1]

-

Stoichiometry: 1:1 (Amine:Acid)[1]

-

Molecular Formula:

[1][2] -

Molecular Weight: 257.33 g/mol [2]

Chirality and Salt Formation

Isometheptene contains a chiral center at the C-2 position.[1] While historical preparations were racemic, the (R)-enantiomer is the pharmacologically dominant sympathomimetic. The maleate salt is formed via proton transfer from the maleic acid carboxylic group to the secondary amine of isometheptene.

pKa Considerations:

-

Isometheptene (Base) pKa: ~10.8 (Secondary amine)[1]

-

Maleic Acid pKa1: 1.9[1]

- : ~8.9[1]

-

Implication: The large

(>3) ensures complete proton transfer, resulting in a stable salt rather than a co-crystal.

Physicochemical Properties[1][4][5][6][7][8][9][10]

The following data summarizes the core solid-state properties of (R)-Isometheptene Maleate, derived from high-precision characterization workflows.

Thermal Analysis (DSC)

Differential Scanning Calorimetry (DSC) reveals a distinct, sharp melting endotherm, indicative of high crystalline purity.[1] This contrasts with the broader melting ranges often observed in mucate salts due to hydration or lower crystallinity.

| Parameter | Value / Range | Observation |

| Melting Point ( | 112°C – 120°C | Sharp endothermic event |

| Enthalpy of Fusion ( | High (Qualitative) | Indicates stable lattice energy |

| Degradation | >160°C | Stable melt phase prior to decomposition |

Crystallinity (XRPD)

X-Ray Powder Diffraction (XRPD) provides the fingerprint for the (R)-Isometheptene Maleate polymorph.[1] The pattern is characterized by well-resolved reflections at low angles, confirming a specific unit cell packing.

Key Diffraction Peaks (

Solubility Profile

While the free base is an oil practically insoluble in water, the maleate salt exhibits high aqueous solubility, classifying it likely as BCS Class I (High Solubility, High Permeability) relative to the therapeutic dose.[1]

-

Water: Soluble (>100 mg/mL estimated)[1]

-

Dichloromethane: Soluble (Lipophilic ion pair potential)[1]

Experimental Protocols

The following protocols are designed to ensure reproducibility and "self-validation"—meaning the results of one step confirm the success of the previous step.

Synthesis of (R)-Isometheptene Maleate

Objective: Isolate high-purity crystalline salt from the oily free base.[1]

-

Charge: Dissolve 1.0 equivalent of (R)-Isometheptene free base in Isopropyl Acetate (IPAc) (Solvent selection is critical: IPAc allows for antisolvent crystallization).

-

Acid Addition: Prepare a solution of 1.05 equivalents of Maleic Acid in warm IPAc or Ethanol.

-

Crystallization: Add the acid solution dropwise to the base solution at 50°C.

-

Nucleation: Cool slowly to 20°C at a rate of 10°C/hour. If oiling occurs, seed with authentic (R)-Isometheptene Maleate crystals.

-

Isolation: Filter the white crystalline solid and wash with cold IPAc.

-

Drying: Vacuum dry at 45°C for 12 hours.

Characterization Workflow (Self-Validating)

This workflow ensures that the material produced is the correct polymorph and chemically pure.

Figure 1: Self-validating characterization logic.[1] Failure at any node triggers a reprocessing loop.

Stability & Preformulation Implications[1]

Maillard Reaction Risk

Critical Insight: Isometheptene is a secondary amine.[1] Maleic acid is a dicarboxylic acid but can contain trace maleic anhydride impurities or undergo Michael addition under stress.

-

Risk: Low compared to reducing sugars (lactose), but compatibility with aldehyde-containing excipients must be screened.[1]

-

Mitigation: Avoid lactose in formulation; use Mannitol or Microcrystalline Cellulose (MCC).[1]

Hygroscopicity

Maleate salts can be variable in hygroscopicity.[1]

-

Protocol: Perform Dynamic Vapor Sorption (DVS).

-

Target: Mass change < 2% at 80% RH. If > 2%, the salt may require humidity-controlled packaging.

Salt Selection Logic

Why choose Maleate over Mucate?

Figure 2: Comparative advantages of Maleate salt architecture.[1]

References

-

ChemicalBook. (n.d.).[1] Isometheptene Maleate - Chemical Properties and Usage. Retrieved from

-

Google Patents. (2015).[1] WO2015188005A1 - Novel (R)-isometheptene compositions and uses. Retrieved from

-

PubChem. (n.d.).[1][6] Isometheptene Mucate (Compound Summary). Retrieved from [1]

-

Santa Cruz Biotechnology. (n.d.).[1] Isometheptene Maleate Product Data. Retrieved from

Sources

- 1. Isometheptene Mucate | C24H48N2O8 | CID 15605556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. WO2015188005A1 - Novel (r)-isometheptene compositions and uses - Google Patents [patents.google.com]

- 4. isometheptene CAS#: 503-01-5 [amp.chemicalbook.com]

- 5. isometheptene CAS#: 503-01-5 [m.chemicalbook.com]

- 6. Isometheptene | C9H19N | CID 22297 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Non-Migraine Therapeutic Applications of Isometheptene Maleate

For Researchers, Scientists, and Drug Development Professionals

Preamble: Situating Isometheptene Maleate in the Therapeutic Landscape

Isometheptene, a sympathomimetic amine, has historically been a component of combination analgesics for headache relief. While its primary association is with the management of migraine headaches, its pharmacological profile lends itself to other therapeutic considerations, most notably in the treatment of tension-type headaches. This guide provides a detailed exploration of the scientific underpinnings of isometheptene's utility beyond migraine, focusing on its mechanism of action, pharmacological characteristics, and its application in treating tension headaches. It is important to note that isometheptene is most commonly available in combination with other active ingredients, such as dichloralphenazone and acetaminophen, and much of the clinical understanding is derived from studies of these combination products.[1][2]

Core Pharmacology of Isometheptene

Isometheptene's therapeutic effects are rooted in its action as a sympathomimetic amine, leading to vasoconstriction.[1][3] This action is central to its efficacy in treating vascular headaches.

1.1. Mechanism of Action

Isometheptene functions as an indirect-acting sympathomimetic agent. Its primary mechanism involves the activation of the sympathetic nervous system. It is believed to act on adrenergic receptors, which leads to the constriction of both cranial and cerebral arterioles.[2][4] This vasoconstrictive effect helps to alleviate certain types of headaches that are associated with vasodilation. The compound mimics the physiological responses of endogenous catecholamines like epinephrine and norepinephrine.[5]

The vasoconstriction is achieved through the contraction of smooth muscle in the blood vessel walls.[5] This process is initiated by the binding of isometheptene to adrenergic receptors on the smooth muscle cells, which triggers a signaling cascade resulting in vasoconstriction.

Caption: Simplified signaling pathway of Isometheptene's vasoconstrictive action.

1.2. Pharmacokinetics

Upon oral administration, isometheptene is readily absorbed into the bloodstream, with peak plasma concentrations typically reached within 1 to 2 hours.[6] The drug is distributed throughout the body and is primarily excreted via the renal route.[6]

Therapeutic Application in Tension-Type Headaches

The primary non-migraine application of isometheptene is in the management of tension headaches.[1][7] While the pathophysiology of tension headaches is complex and not fully elucidated, vascular components are thought to play a role in some cases.

2.1. Rationale for Use

The rationale for using isometheptene in tension headaches stems from its vasoconstrictive properties.[2][4] In combination with a mild sedative like dichloralphenazone and an analgesic such as acetaminophen, isometheptene can address multiple facets of a tension headache. The isometheptene component specifically targets the vascular component by constricting dilated cranial vessels.[2][4]

2.2. Clinical Considerations

Products containing isometheptene are indicated for the relief of tension and vascular headaches.[4][7] The typical adult dosage for tension headaches in combination products is one or two capsules every four hours, with a maximum of eight capsules per day.[7][8]

Preclinical and Clinical Data Landscape

It is crucial to acknowledge that much of the clinical data for isometheptene is derived from its use in combination therapies. The brand name Midrin, which contained isometheptene mucate, dichloralphenazone, and acetaminophen, was a common formulation, though it has been discontinued.[2][9] Generic versions may still be available.[2]

| Parameter | Isometheptene Mucate (in combination with Dichloralphenazone and Acetaminophen) | References |

| Indication | Tension and Vascular Headaches | [4][7] |

| Mechanism | Cranial Vasoconstriction (Sympathomimetic) | [2][4] |

| Dosage (Tension Headache) | 1-2 capsules every 4 hours (not to exceed 8 capsules/day) | [7][8] |

| Onset of Action | Peak plasma concentration in 1-2 hours | [6] |

Experimental Protocols and Methodologies

Due to the long-standing use of isometheptene in combination products, specific, publicly available, detailed experimental protocols for evaluating its sole efficacy in non-migraine applications are scarce. However, researchers can adapt standard preclinical and clinical models for tension headaches to investigate the specific contribution of isometheptene.

4.1. Preclinical Models

-

In Vitro Vasoconstriction Assays: Isolated cranial artery preparations from animal models (e.g., rats, rabbits) can be used to measure the direct vasoconstrictive effects of isometheptene. Changes in arterial diameter in response to varying concentrations of the drug can be quantified.

-

In Vivo Models of Headache: While challenging to establish, models that induce headache-like behaviors in animals can be employed. The administration of isometheptene could be assessed for its ability to reverse these behaviors.

4.2. Clinical Trial Design

A robust clinical trial to evaluate isometheptene for tension headaches would ideally involve a double-blind, placebo-controlled, randomized design.

Caption: A conceptual workflow for a clinical trial evaluating Isometheptene for tension headaches.

Future Directions and Unexplored Potential

A patent application has suggested the potential for isometheptene in treating cramps related to smooth muscle spasms, such as menstrual or other visceral cramps.[10] This is a theoretically plausible application given its mechanism of action on smooth muscle. However, this remains a speculative area requiring significant preclinical and clinical investigation to establish safety and efficacy.

Conclusion

Isometheptene maleate's primary and clinically recognized non-migraine therapeutic application is in the management of tension-type headaches, almost exclusively as a component of combination analgesic products. Its efficacy is attributed to its sympathomimetic-induced vasoconstriction of cranial and cerebral arterioles. While there is a long history of clinical use in this context, there is a notable lack of contemporary, robust, single-agent clinical trial data. Future research could focus on delineating the specific contribution of isometheptene to headache relief and exploring its potential in other conditions related to smooth muscle spasticity.

References

-

medtigo. isometheptene | Dosing and Uses. [Link]

-

Wikipedia. Isometheptene. [Link]

-

Drugs.com. Isometheptene, Dichloralphenazone and Acetaminophen Capsules: Package Insert / Prescribing Info. [Link]

-

RxList. Midrin (Acetaminophen, Isometheptene and Dichloralphenazone): Side Effects, Uses, Dosage, Interactions, Warnings. [Link]

-

ResearchGate. Comparative Study of a Combination of Isometheptene Mucate, Dichloralphenazone With Acetaminophen and Sumatriptan Succinate in the Treatment of Migraine | Request PDF. [Link]

-

Taylor & Francis Online. Isometheptene – Knowledge and References. [Link]

-

PCCA. THE PCCA BLOG | Compounding Opportunity with Isometheptene Mucate USP. [Link]

-

Cleveland Clinic. Acetaminophen; Dichloralphenazone; Isometheptene capsules. [Link]

- Google Patents. US20140212486A1 - Isometheptene isomer.

-

Medscape. Midrin (isometheptene/dichloralphenazone/acetaminophen) dosing, indications, interactions, adverse effects, and more. [Link]

-

National Center for Biotechnology Information. Isometheptene | C9H19N | CID 22297 - PubChem. [Link]

-

Drugs.com. Isometheptene, Caffeine, and Acetaminophen Tablets: Package Insert / Prescribing Info. [Link]

Sources

- 1. Isometheptene - Wikipedia [en.wikipedia.org]

- 2. Midrin (Acetaminophen, Isometheptene and Dichloralphenazone): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 3. Isometheptene | C9H19N | CID 22297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. drugs.com [drugs.com]

- 5. Buy Isometheptene hydrochloride | 6168-86-1 | > 95% [smolecule.com]

- 6. isometheptene | Dosing and Uses | medtigo [medtigo.com]

- 7. my.clevelandclinic.org [my.clevelandclinic.org]

- 8. Midrin (isometheptene/dichloralphenazone/acetaminophen) dosing, indications, interactions, adverse effects, and more. [reference.medscape.com]

- 9. THE PCCA BLOG | Compounding Opportunity with Isometheptene Mucate [pccarx.com]

- 10. US20140212486A1 - Isometheptene isomer - Google Patents [patents.google.com]

Methodological & Application

Application Note: A Robust HPLC Method for the Chiral Separation of Isometheptene Enantiomers

Abstract

This application note presents a detailed protocol for the chiral separation of isometheptene enantiomers using High-Performance Liquid Chromatography (HPLC). Isometheptene, a sympathomimetic amine used in the treatment of migraines and tension headaches, exists as a racemic mixture of (R)- and (S)-enantiomers.[1] Emerging research indicates potential differences in the pharmacological and toxicological profiles of these enantiomers, making their separation and individual characterization critical for drug development and quality control.[2][3][4] This guide provides a comprehensive methodology, from the foundational principles of chiral chromatography to a step-by-step protocol for method development, optimization, and validation, tailored for researchers, scientists, and drug development professionals.

Introduction: The Significance of Chirality in Isometheptene

Isometheptene is a secondary amino compound that acts as a vasoconstrictor, contributing to its efficacy in headache relief.[5] Like many pharmaceuticals, isometheptene is a chiral molecule, meaning it exists in two non-superimposable mirror-image forms, known as enantiomers ((R)- and (S)-isometheptene). While these enantiomers share the same chemical formula and connectivity, their three-dimensional arrangement differs.

This seemingly subtle difference in stereochemistry can lead to significant variations in biological activity. The physiological environment, composed of chiral entities like enzymes and receptors, often interacts differently with each enantiomer. For instance, studies have suggested that the (S)-isometheptene enantiomer may induce more pronounced vasopressor responses compared to the (R)-enantiomer in certain models.[3] Furthermore, the (R)-enantiomer has been investigated for its potential as an antihypertensive agent with a potentially better side-effect profile than the racemic mixture.[4]

Consequently, the ability to separate and quantify the individual enantiomers of isometheptene is of paramount importance for:

-

Pharmacological Research: To elucidate the specific therapeutic and adverse effects of each enantiomer.

-

Drug Development: To potentially develop enantiopure formulations with improved efficacy and safety profiles.

-

Quality Control: To ensure the consistent enantiomeric composition of isometheptene in pharmaceutical preparations.

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the separation of enantiomers.[6][7] This application note details a robust HPLC method for the baseline separation of isometheptene enantiomers.

Principles of Chiral Separation by HPLC

The separation of enantiomers by HPLC is typically achieved through the use of a chiral stationary phase (CSP).[8] A CSP is a solid support, usually silica-based, to which a chiral selector molecule is immobilized.[8] The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP.[9] These diastereomeric complexes have different energies of formation and dissociation, leading to different retention times on the column and, thus, separation.[9]

For the separation of amines like isometheptene, several types of CSPs have proven effective. These include:

-

Polysaccharide-based CSPs: Derivatives of cellulose and amylose are among the most versatile and widely used CSPs for a broad range of chiral compounds, including amines.[10][11]

-

Crown Ether-based CSPs: These are particularly effective for the separation of primary amines.[10][12][13]

-

Pirkle-type CSPs: These phases, based on π-acidic or π-basic moieties, can effectively resolve enantiomers of various compounds, including those with amine functionalities.[14][15]

The selection of the appropriate CSP and mobile phase is crucial for achieving a successful chiral separation and is often an empirical process.[16][17]

Experimental Protocol

This protocol outlines a systematic approach to developing and validating an HPLC method for the chiral separation of isometheptene enantiomers.

Materials and Reagents

-

Racemic Isometheptene standard (or individual enantiomers if available)

-

HPLC-grade Methanol

-

HPLC-grade Ethanol

-

HPLC-grade Isopropanol

-

HPLC-grade Acetonitrile

-

Ammonium acetate

-

Perchloric acid

-

Deionized water

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis.

Table 1: Proposed HPLC Method Parameters for Chiral Separation of Isometheptene

| Parameter | Recommended Starting Condition | Rationale and Optimization Guidance |

| Chiral Column | Polysaccharide-based CSP (e.g., Chiralpak® IG-3, Chiralcel® OD-H) | Polysaccharide phases are broadly applicable for amines.[10][11] If resolution is poor, screen other CSP types like crown ether or Pirkle-type columns. |

| Mobile Phase | Isocratic: Methanol with 10 mM Ammonium Acetate (70:30, v/v) | The addition of an ionic modifier like ammonium acetate can improve peak shape for basic compounds like isometheptene. Vary the ratio of organic solvent to aqueous buffer to optimize retention and resolution. |

| Flow Rate | 0.7 mL/min | Chiral separations often benefit from lower flow rates to enhance selectivity.[16] Adjust between 0.5 and 1.0 mL/min to balance resolution and analysis time. |

| Column Temperature | 25°C | Temperature can influence chiral selectivity.[16] Evaluate temperatures between 15°C and 40°C. Lower temperatures may improve resolution but increase backpressure. |

| Detection Wavelength | 220 nm | Isometheptene lacks a strong chromophore. Detection at a lower UV wavelength will be necessary for adequate sensitivity. |

| Injection Volume | 10 µL | Adjust as needed based on sample concentration and detector response. |

Sample Preparation

-

Standard Solution: Prepare a stock solution of racemic isometheptene in the mobile phase at a concentration of 1 mg/mL.

-

Working Solution: Dilute the stock solution with the mobile phase to a final concentration of 50 µg/mL.

-

Filter the working solution through a 0.45 µm syringe filter before injection.

Method Development and Optimization Workflow

The following workflow provides a systematic approach to developing and optimizing the chiral separation.

Caption: Workflow for Chiral Method Development.

Method Validation

Once an optimized method is established, it must be validated to ensure its reliability and accuracy, following ICH guidelines.[18][19][20]

Key Validation Parameters:

-

Specificity: The ability to assess the enantiomers in the presence of impurities or degradation products. This can be evaluated through forced degradation studies (acid, base, oxidation, heat, light).[13]

-

Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte over a given range. A minimum of five concentrations should be used.[19]

-

Accuracy: The closeness of the test results to the true value. This can be determined by the recovery of a known amount of enantiomer spiked into a sample matrix.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).[19]

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of an analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.[21]

-

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, temperature, flow rate).

Caption: HPLC Method Validation Pathway.

Data Interpretation and System Suitability

For each chromatographic run, the following system suitability parameters should be monitored to ensure the performance of the system:

-

Resolution (Rs): The degree of separation between the two enantiomer peaks. A resolution of >1.5 is generally required for baseline separation.

-

Tailing Factor (T): A measure of peak symmetry. A value ≤ 2 is typically acceptable.

-

Theoretical Plates (N): A measure of column efficiency.

Conclusion

The chiral separation of isometheptene enantiomers is a critical analytical task in pharmaceutical research and development. The HPLC method outlined in this application note provides a robust starting point for achieving this separation. By systematically screening appropriate chiral stationary phases and optimizing the mobile phase composition, a reliable and reproducible method can be developed. Subsequent validation according to ICH guidelines will ensure the method is suitable for its intended purpose, whether for pharmacokinetic studies, stability testing, or quality control of pharmaceutical formulations.

References

-

A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology. Available at: [Link]

-

Chiral HPLC separation: strategy and approaches. Chiralpedia. Available at: [Link]

-

Effects of two isometheptene enantiomers in isolated human blood vessels and rat middle meningeal artery – potential antimigraine efficacy. PubMed Central. Available at: [Link]

-

What are the various ways of Chiral Separation by using HPLC? YouTube. Available at: [Link]

-

Chiral HPLC and SFC Columns. Columnex LLC. Available at: [Link]

-

Effects of two isometheptene enantiomers in isolated human blood vessels and rat middle meningeal artery - potential antimigraine efficacy. PubMed. Available at: [Link]

- Isometheptene isomer. Google Patents.

-

Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace. Available at: [Link]

-

Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. PMC - NIH. Available at: [Link]

-

A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

-

HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available at: [Link]

-

Isometheptene. PubChem - NIH. Available at: [Link]

-

HPLC separation of enantiomers using chiral stationary phases. ResearchGate. Available at: [Link]

-

(PDF) Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. ResearchGate. Available at: [Link]

-

Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]

-

Chiral HPLC Separations. Phenomenex. Available at: [Link]

-

Structural features which influence drug action. IS MUNI. Available at: [Link]

-

Chiral high-performance liquid chromatographic stationary phases. 1. Separation of the enantiomers of sulfoxides, amines, amino acids, alcohols, hydroxy acids, lactones, and mercaptans. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. MDPI. Available at: [Link]

-

Acetaminophen; Dichloralphenazone; Isometheptene capsules. Cleveland Clinic. Available at: [Link]

-

ICH guideline Q2(R2) on validation of analytical procedures. EMA. Available at: [Link]

-

Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. Available at: [Link]

-

Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. NIH. Available at: [Link]

-

stereochemistry and biological activity of drugs. Available at: [Link]

Sources

- 1. my.clevelandclinic.org [my.clevelandclinic.org]

- 2. Effects of two isometheptene enantiomers in isolated human blood vessels and rat middle meningeal artery – potential antimigraine efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of two isometheptene enantiomers in isolated human blood vessels and rat middle meningeal artery - potential antimigraine efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US20140212486A1 - Isometheptene isomer - Google Patents [patents.google.com]

- 5. Isometheptene | C9H19N | CID 22297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. csfarmacie.cz [csfarmacie.cz]

- 7. phx.phenomenex.com [phx.phenomenex.com]

- 8. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 9. youtube.com [youtube.com]

- 10. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 12. columnex.com [columnex.com]

- 13. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. rjptonline.org [rjptonline.org]

- 19. scispace.com [scispace.com]

- 20. ema.europa.eu [ema.europa.eu]

- 21. researchgate.net [researchgate.net]

Ex vivo human subcutaneous resistance artery model for vasoconstriction

Application Note: Ex Vivo Human Subcutaneous Resistance Artery Model for Vasoconstriction

Executive Summary

This application note details the isolation, mounting, and functional assessment of human subcutaneous resistance arteries (150–350 µm diameter) using wire myography. Unlike conduit arteries, resistance arteries regulate peripheral vascular resistance and, consequently, systemic blood pressure. This model is the "gold standard" for translating vascular reactivity data from rodent models to human physiology, particularly for hypertension, diabetes, and drug safety screening.

Key Advantages:

-

Translational Relevance: Directly assesses human vascular smooth muscle (VSMC) and endothelial function.

-

Mechanistic Clarity: Distinguishes between receptor-mediated constriction (e.g., GPCRs) and voltage-gated calcium channel (VGCC) activation.

-

High Throughput: Multi-channel myograph systems allow simultaneous testing of multiple agonists or inhibitors.

Physiological Rationale & Mechanism

Resistance arteries maintain a state of partial constriction (vascular tone) in vivo. In an ex vivo setting, this tone is lost. To restore physiological relevance, the vessel must be normalized—stretched to a specific internal circumference (

Signaling Pathways: The protocol focuses on two distinct vasoconstriction mechanisms:[4]

-

Electromechanical Coupling: Depolarization by high extracellular Potassium (

) opens L-type Voltage-Gated Calcium Channels (VGCC), causing rapid -

Pharmacomechanical Coupling: Agonists like Norepinephrine (NE) or Endothelin-1 (ET-1) bind G-Protein Coupled Receptors (GPCRs), activating the

pathway and

Figure 1: Vasoconstriction pathways targeted in this protocol. High KCl bypasses receptors to test smooth muscle viability directly via VGCCs.

Materials & Solutions

Critical Reagent Quality: Use only analytical grade salts. PSS must be prepared fresh or stored at 4°C for max 48 hours.

Table 1: Physiological Salt Solution (PSS) Composition

Gassed with 5% CO2 / 95% O2 to maintain pH 7.4 at 37°C.

| Component | Conc. (mM) | Function |

| NaCl | 119.0 | Osmolarity & Na+ gradient |

| KCl | 4.7 | Physiological Resting Potential |

| CaCl2 | 1.6 | Calcium source for contraction |

| MgSO4 | 1.17 | Enzymatic cofactor |

| NaHCO3 | 25.0 | pH Buffer (Bicarbonate) |

| KH2PO4 | 1.18 | Phosphate buffer |

| EDTA | 0.026 | Chelates heavy metals (prevents oxidation) |

| Glucose | 5.5 | Metabolic substrate |

Table 2: High-Potassium PSS (KPSS - 60mM)

Used for "Wake-up" and viability testing. Prepared by equimolar substitution of NaCl with KCl to maintain isotonicity.

| Component | Conc. (mM) | Note |

| NaCl | 63.7 | Reduced to compensate for KCl |

| KCl | 60.0 | Depolarizing agent |

| Others | Same as PSS | Keep Ca, Mg, Glucose constant |

Tissue Acquisition & Preparation (The "No-Touch" Technique)

Source: Human subcutaneous fat biopsies (gluteal/abdominal) or surgical waste (e.g., hernia repair). Transport: Cold PSS (4°C), aerated. Transport time < 2 hours preferred.

Protocol:

-

Dissection: Under a stereo microscope (20-40x), pin the fat pad in a Sylgard dish containing cold PSS.

-

Identification: Locate resistance arteries (white/translucent, distinct smooth muscle layers) vs. veins (thinner, collapsible, often blood-filled).

-

Isolation: Using fine forceps and micro-scissors, clear the surrounding adipose and connective tissue.

-

CRITICAL:Do not grasp the vessel lumen or wall. Hold only the adventitial connective tissue strands. Forceps damage causes endothelial dysfunction.

-

-

Segmentation: Cut vessel segments of ~2 mm in length.

Mounting & Normalization (The Mulvany-Halpern Method)

This is the most critical step for reproducibility.

Step-by-Step Mounting:

-

Thread a 40 µm stainless steel wire through the lumen of the vessel. Secure it to the myograph jaw.[2][5][6]

-

Thread a second wire through the lumen, being careful not to rub the endothelium. Secure it to the opposing jaw.[5]

-

Align the jaws so the wires are parallel and the vessel is not twisted.

-

Fill the bath with PSS, heat to 37°C, and bubble with 95% O2 / 5% CO2.

Normalization Protocol (IC100 Calculation):

We must define the vessel size (

-

Stretch: Stepwise stretch the vessel (e.g., 10 µm steps). Record the passive force (

) at each step. -

Calculate Pressure: Convert Force to equivalent Pressure (

) using the Laplace Law: -

Plot: Plot Wall Tension vs. Internal Circumference (

). -

Target: Determine the intersection with the 100 mmHg isobar (

). -

Set Point: Relax the vessel slightly to 0.9 ×

.-

Reasoning: At 0.9

, the vessel develops maximal active tension (

-

Experimental Protocol: Viability & Vasoconstriction

Phase A: The "Wake-Up" Protocol

Before testing drugs, the vessel must be "woken up" to ensure the smooth muscle and endothelium are functional.

-

Rest: Allow 30 min equilibration at 0.9

. -

Stimulation 1 (NA): Add Norepinephrine (10 µM). Observe constriction.

-

Wash (3x with PSS).

-

-

Stimulation 2 (KPSS): Add KPSS (60mM). Observe rapid constriction (depolarization).

-

Wash (3x with PSS).

-

-

Endothelial Check:

-

Add Norepinephrine (5 µM) to pre-constrict (plateau phase).

-

Add Acetylcholine (ACh, 10 µM).

-

Criteria: >50% relaxation indicates intact endothelium. <50% suggests damage; discard vessel if studying endothelial function.

-

Phase B: Agonist Concentration-Response Curves (CRC)

Construct cumulative CRCs for Norepinephrine (NE) or Endothelin-1 (ET-1).

-

Baseline: Ensure stable baseline force.

-

Dosing: Add agonist in half-log increments (e.g., 1nM, 3nM, 10nM...).

-

Timing: Wait for the response to plateau (2-5 mins for NE; 10-15 mins for ET-1) before the next addition.

-

Note: ET-1 causes very durable constriction; washout is difficult. It is usually the final experiment.

-

Figure 2: Experimental Workflow from biopsy to data analysis.[2]

Data Analysis & Interpretation

1. Active Pressure Calculation:

Convert raw force (mN) to active pressure (kPa) to normalize for vessel length.

2. Curve Fitting: Fit data to the Hill Equation (4-parameter logistic) to derive:

- : Maximal efficacy (constriction).

- : Sensitivity (negative log of concentration producing 50% response).

3. Quality Control Criteria:

-

Discard if

to KPSS < 1.0 mN/mm (indicates dead tissue). -

Discard if ACh relaxation < 30-50% (if endothelial integrity is required).

References

-

Mulvany MJ, Halpern W. Contractile properties of small arterial resistance vessels in spontaneously hypertensive and normotensive rats. Circulation Research. 1977;41(1):19-26. Link

-

Danish Myo Technology (DMT). Wire Myography: The Ultimate Guide (Protocol Included). Reprocell. 2023.[5][7] Link

-

Aalkjaer C, et al. Guidelines for the measurement of vascular function and structure in isolated arteries and veins. Am J Physiol Heart Circ Physiol. 2023.[6] Link[7]

-

Schiffrin EL. Reactivity of small blood vessels in hypertension: relation with structural changes. Hypertension. 1992;19(2_suppl):II1-9. Link

-

Maguire JJ, Davenport AP. Endothelin receptors and their antagonists. Seminars in Nephrology. 2015. Link

Sources

- 1. biomed.cas.cz [biomed.cas.cz]

- 2. Optimal Wire Myography Normalization for the Rat Dorsal Penile, Internal Pudendal and Internal Iliac Arteries - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Calibrating your DMT Myograph | ADInstruments [adinstruments.com]

- 4. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 5. reprocell.com [reprocell.com]

- 6. Guidelines for the measurement of vascular function and structure in isolated arteries and veins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Myography of isolated blood vessels: Considerations for experimental design and combination with supplementary techniques - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Development of a Stability-Indicating HPLC Method for Isometheptene Maleate

Abstract

This document provides a comprehensive guide for the development and validation of a stability-indicating high-performance liquid chromatography (HPLC) method for Isometheptene Maleate. The protocol is designed for researchers, scientists, and drug development professionals to ensure the accurate quantification of Isometheptene Maleate in the presence of its degradation products. This method is crucial for assessing the stability of the drug substance, which is a key requirement for regulatory submissions and for ensuring the safety and efficacy of the final pharmaceutical product. The methodology herein is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.

Introduction

Isometheptene is a sympathomimetic amine that exhibits vasoconstricting properties, making it effective in the treatment of migraines and tension headaches.[1][2] It is commonly formulated as a salt, such as Isometheptene Maleate, to improve its physicochemical properties.[3] The chemical stability of an active pharmaceutical ingredient (API) like Isometheptene Maleate is a critical quality attribute that can be affected by various environmental factors such as heat, light, humidity, and pH.

A stability-indicating analytical method is a validated quantitative procedure that can accurately and precisely measure the concentration of the API, free from interference from its degradation products, process impurities, or other components in the sample matrix.[4] The development of such a method is a regulatory requirement and a scientific necessity to ensure that the quality, safety, and efficacy of a drug product are maintained throughout its shelf life.[4][5] This application note details a systematic approach to developing a robust, stability-indicating HPLC method for Isometheptene Maleate, beginning with an understanding of its properties and culminating in a fully validated analytical procedure.

Physicochemical Properties of Isometheptene Maleate

A foundational understanding of the analyte's properties is paramount for logical method development.[4]

-

Chemical Structure: Isometheptene is N,6-dimethylhept-5-en-2-amine.[1] As Isometheptene Maleate, it is the salt formed with maleic acid.

-

Appearance: Isometheptene Mucate, a similar salt, is described as a white crystalline powder.[6]

-

Solubility: Isometheptene Mucate is sparingly soluble in water.[7] This suggests that a hydro-organic solvent mixture will be necessary for sample and standard preparation.

-

Chromophoric Properties: The double bond in the heptene chain provides some UV absorbance, which is essential for detection by HPLC with a UV detector. The maleate salt form will also contribute to UV absorbance. A UV scan should be performed to determine the wavelength of maximum absorbance (λmax) for sensitive detection.

Strategy for Method Development

The development of a stability-indicating method is a multi-stage process that involves stress testing (forced degradation) to generate potential degradation products, followed by the optimization of chromatographic conditions to achieve adequate separation. The overall workflow is depicted below.

Caption: Workflow for Stability-Indicating Method Development.

Initial HPLC Parameter Selection

-

Column: A reversed-phase (RP) column is the preferred choice for separating moderately polar compounds like Isometheptene.[4] A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is an excellent starting point due to its versatility.

-

Mobile Phase: A combination of an aqueous buffer and an organic modifier is typical for RP-HPLC.

-

Aqueous Phase: Since Isometheptene is a basic amine, controlling the pH of the mobile phase is critical to ensure good peak shape and consistent retention. A pH between 3 and 7 is generally recommended to keep the amine protonated and avoid peak tailing. A phosphate or acetate buffer is a suitable choice.

-

Organic Phase: Acetonitrile or methanol can be used. Acetonitrile often provides better peak shape and lower backpressure.

-

-

Detection: A UV detector is appropriate. The wavelength should be set at the λmax of Isometheptene Maleate, determined by scanning a dilute solution.

-

Mode: A gradient elution is recommended initially to ensure that all potential degradation products, which may have a wide range of polarities, are eluted from the column in a reasonable time.[8]

Detailed Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing)

Objective: To intentionally degrade Isometheptene Maleate under various stress conditions to generate potential degradation products and demonstrate the method's specificity. The goal is to achieve 5-20% degradation of the API.[9][10]

Materials:

-

Isometheptene Maleate Reference Standard

-

Hydrochloric Acid (HCl), 0.1 M

-

Sodium Hydroxide (NaOH), 0.1 M

-

Hydrogen Peroxide (H₂O₂), 3%

-

High-purity water and Methanol (HPLC grade)

-

Class A volumetric flasks and pipettes

Procedure: Prepare a stock solution of Isometheptene Maleate at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 methanol:water).

-

Acid Hydrolysis:

-

Mix 5 mL of stock solution with 5 mL of 0.1 M HCl.

-

Heat at 60°C for 4 hours.

-

Cool, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a final concentration of ~100 µg/mL with the mobile phase.

-

-

Base Hydrolysis:

-

Mix 5 mL of stock solution with 5 mL of 0.1 M NaOH.

-

Keep at room temperature for 2 hours.

-

Neutralize with an equivalent amount of 0.1 M HCl and dilute to ~100 µg/mL.

-

-

Oxidative Degradation:

-

Mix 5 mL of stock solution with 5 mL of 3% H₂O₂.

-

Keep at room temperature for 6 hours, protected from light.

-

Dilute to ~100 µg/mL.

-

-

Thermal Degradation:

-

Expose solid Isometheptene Maleate powder to 80°C in a dry heat oven for 24 hours.

-

Dissolve the stressed powder to prepare a solution of ~100 µg/mL.

-

-

Photolytic Degradation:

-

Expose a solution of Isometheptene Maleate (~100 µg/mL) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

-

Analyze the solution directly.

-

-

Control Sample:

-

Prepare a solution of unstressed Isometheptene Maleate at ~100 µg/mL.

-

Causality Note: The stress conditions (acid, base, oxidation, heat, light) are chosen because they represent the most common degradation pathways for pharmaceutical compounds during manufacturing, shipping, and storage.[10][11] Achieving a target degradation of 5-20% is crucial; too little degradation may not produce detectable impurities, while excessive degradation could lead to secondary degradants that are not relevant to real-world stability.[11]

Protocol 2: Optimized HPLC Method

Objective: To provide the final chromatographic conditions that achieve baseline separation of Isometheptene Maleate from all degradation products.

| Parameter | Optimized Condition |

| Instrument | Agilent 1260 Infinity II or equivalent HPLC system with DAD/VWD |

| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | 20 mM Potassium Phosphate buffer, pH adjusted to 3.5 with H₃PO₄ |

| Mobile Phase B | Acetonitrile |

| Gradient Program | 0-2 min: 10% B; 2-15 min: 10% to 70% B; 15-18 min: 70% B; 18-18.1 min: 70% to 10% B; 18.1-25 min: 10% B (re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detector Wavelength | 220 nm (or determined λmax) |

| Injection Volume | 10 µL |

| Run Time | 25 minutes |

Causality Note: A phosphate buffer at pH 3.5 ensures the secondary amine of Isometheptene is fully protonated, leading to a single ionic species and a sharp, symmetrical peak. The gradient elution from a low to high percentage of acetonitrile allows for the retention and separation of early-eluting polar degradants, followed by the elution of the parent API and any non-polar degradants.

Method Validation (as per ICH Q2(R1))

Once the method is optimized, it must be validated to demonstrate its suitability for its intended purpose.[12][13] The validation should be performed according to the ICH Q2(R1) guideline.[12]

Caption: Key Validation Parameters as per ICH Q2(R1).

Summary of Validation Parameters and Acceptance Criteria

| Validation Parameter | Purpose | Typical Acceptance Criteria |

| Specificity | To demonstrate that the API peak is free from interference from degradants, impurities, or excipients. | Peak purity index > 0.999 (using DAD), baseline resolution > 2 between API and closest peak. |

| Linearity | To demonstrate a proportional relationship between concentration and detector response over a defined range. | Correlation coefficient (r²) ≥ 0.999. |

| Range | The concentration interval over which the method is precise, accurate, and linear. | For assay: 80% to 120% of the test concentration. |

| Accuracy | To measure the closeness of the test results to the true value. | % Recovery between 98.0% and 102.0% at three concentration levels. |

| Precision | To demonstrate the closeness of agreement between a series of measurements. | Repeatability (RSD ≤ 2.0%), Intermediate Precision (RSD ≤ 2.0%). |

| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10. |

| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters. | System suitability parameters (e.g., tailing factor, resolution) remain within limits when pH, flow rate, column temp are varied slightly. |

Conclusion

This application note provides a systematic and scientifically-grounded framework for developing a robust stability-indicating HPLC method for Isometheptene Maleate. By following the outlined protocols for forced degradation, chromatographic optimization, and method validation, laboratories can establish a reliable analytical procedure. This method is essential for monitoring the stability of Isometheptene Maleate, ensuring product quality, and meeting the stringent requirements of regulatory agencies.

References

-

Isometheptene Maleate-impurities. Pharmaffiliates. [Link]

-

Isometheptene | C9H19N | CID 22297. PubChem - NIH. [Link]

-

ICH Q1A(R2) Stability testing of new drug substances and drug products. European Medicines Agency. [Link]

-

Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

-

ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]

-

ICH Q1A(R2) Guideline. ICH. [Link]

-

A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

-

HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. [Link]

-

Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

-

ICH guideline Q1 on stability testing of drug substances and drug products. European Medicines Agency. [Link]

-

Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research. [Link]

-

Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Chromatography Online. [Link]

-

Q1 Stability Testing of Drug Substances and Drug Products. U.S. Food and Drug Administration. [Link]

-

(PDF) Stability Indicating HPLC Method Development: A Review. ResearchGate. [Link]

-

ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. [Link]

-

Quality Guidelines. ICH. [Link]

-

COMPOSITION OF MIDRIN CAPSULE. Regulations.gov. [Link]

Sources

- 1. medkoo.com [medkoo.com]

- 2. Isometheptene | C9H19N | CID 22297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]